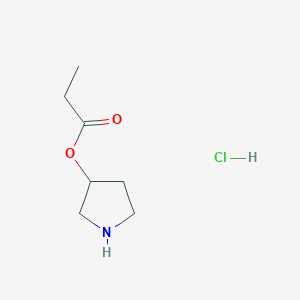

3-Pyrrolidinyl propanoate hydrochloride

Description

Significance of Pyrrolidine (B122466) Scaffolds in Medicinal Chemistry and Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the development of novel therapeutic agents. nih.govnih.govresearchgate.net Its prevalence in medicinal chemistry can be attributed to several key features that make it an advantageous scaffold for drug design. One of the most significant aspects of the pyrrolidine structure is its three-dimensional nature, a consequence of its sp³-hybridized carbon atoms. nih.govnih.govresearchgate.net This non-planar structure allows for a more comprehensive exploration of the pharmacophore space, enabling better interaction with the binding sites of biological targets. nih.govnih.govresearchgate.net

Furthermore, the pyrrolidine scaffold often contains multiple stereogenic centers, leading to the possibility of numerous stereoisomers. nih.govnih.govresearchgate.net This stereochemical diversity is crucial in drug discovery, as different isomers of a compound can exhibit varied biological activities and potencies. nih.govresearchgate.net The ability to synthesize specific stereoisomers allows for the fine-tuning of a drug candidate's pharmacological profile.

The nitrogen atom within the pyrrolidine ring also plays a critical role, providing a site for substitution and influencing the compound's basicity. nih.gov This feature is often exploited to modulate the physicochemical properties of a molecule, such as its solubility and ability to interact with specific receptors. The versatility of the pyrrolidine scaffold is demonstrated by its presence in a wide array of approved drugs with diverse therapeutic applications, including antiviral, antibacterial, and anti-inflammatory agents. ontosight.aifrontiersin.org

Overview of Propanoate Derivatives in Pharmaceutical Research

Propanoate derivatives, particularly arylpropionic acids, represent a significant class of compounds in pharmaceutical research, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com Well-known examples like ibuprofen (B1674241) and naproxen (B1676952) belong to this family and function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain. humanjournals.com

The research into propanoate derivatives extends beyond their anti-inflammatory properties. Studies have explored their potential as antibacterial, anticonvulsant, and anticancer agents. humanjournals.com The carboxylate group of the propanoate moiety is a key functional group that can be modified to enhance activity and reduce side effects. For instance, the formation of ester or amide derivatives can alter the pharmacokinetic profile of the parent drug. humanjournals.com Propanoic acid and its salts are also utilized as antimicrobial preservatives in food and pharmaceutical formulations. drugbank.com The investigation of novel propanoate derivatives continues to be an active area of research, with the aim of developing new therapeutic agents with improved efficacy and safety profiles. nih.gov

Rationale for Investigating 3-Pyrrolidinyl Propanoate Hydrochloride

The investigation into this compound is predicated on a rational drug design strategy that combines the advantageous structural features of the pyrrolidine scaffold with the established pharmacological relevance of propanoate derivatives. The hydrochloride salt form is often utilized to improve a compound's stability, water solubility, and bioavailability. cymitquimica.com

The synthesis of this compound represents an effort to create a novel chemical entity with the potential for unique biological activity. By incorporating the three-dimensional and stereochemically rich pyrrolidine ring, researchers aim to develop a molecule that can interact with biological targets in a highly specific manner. The propanoate moiety, on the other hand, introduces a functional group with a history of therapeutic success, particularly in the context of anti-inflammatory and analgesic effects. humanjournals.comcymitquimica.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrrolidin-3-yl propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-7(9)10-6-3-4-8-5-6;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIDLYCAGHUJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pyrrolidinyl Propanoate Hydrochloride and Analogues

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The pyrrolidine ring is a prevalent scaffold in many biologically active compounds, and numerous methods for its synthesis have been developed. These strategies can be broadly categorized into the construction of the heterocyclic ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine ring.

Stereoselective Synthesis Approaches

Achieving the desired stereochemistry at the C3 position of the pyrrolidine ring is crucial for the biological activity of many of its derivatives. Stereoselective synthesis is therefore a key focus in the preparation of 3-hydroxypyrrolidine, the precursor to 3-pyrrolidinyl propanoate.

A common and effective strategy for synthesizing enantiomerically pure pyrrolidine derivatives is to start from readily available chiral molecules. Natural amino acids, such as L-proline and L-malic acid, serve as excellent chiral pool starting materials.

For instance, (S)-3-hydroxypyrrolidine can be synthesized from L-malic acid. The process involves dehydration and amidation with benzylamine (B48309) to form (3S)-N-benzyl-3-hydroxypyrrolidine-2,5-dione. Subsequent reduction of this intermediate yields the target (S)-3-hydroxypyrrolidine organic-chemistry.org. This method provides a direct route to the desired enantiomer due to the inherent chirality of the starting material.

Another approach utilizes (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine as a precursor. Through a Mitsunobu reaction with benzoic acid, the configuration at the C3 position is inverted. Subsequent hydrolysis of the ester and deprotection of the nitrogen atom yields (S)-3-hydroxypyrrolidine nih.govgoogle.com.

The following table summarizes a selection of chiral precursors and their transformation into chiral 3-hydroxypyrrolidine.

| Chiral Precursor | Key Transformation(s) | Product | Reference(s) |

| L-Malic acid | Dehydration amidation, reduction | (S)-3-Hydroxypyrrolidine | organic-chemistry.org |

| (R)-1-N-Boc-3-hydroxypyrrolidine | Mitsunobu inversion, hydrolysis, deprotection | (S)-3-Hydroxypyrrolidine | nih.govgoogle.com |

| Glycine | Michael addition, cyclization, decarboxylation | 1-tert-butoxycarbonyl-3-pyrrolidone | google.com |

Table 1: Examples of Chiral Precursors for 3-Hydroxypyrrolidine Synthesis

Asymmetric cyclization reactions provide a powerful tool for the de novo construction of chiral pyrrolidine rings from achiral or prochiral acyclic precursors. These methods often employ chiral catalysts or auxiliaries to induce stereoselectivity.

One notable example is the intramolecular cyclization of acyclic amino alcohols. For instance, the synthesis of substituted pyrrolidines can be achieved through the cyclization of acyclic compounds, where the stereochemistry is controlled during the ring-forming step nih.gov.

Organocatalytic Methods for Pyrrolidine Derivative Synthesis

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of a wide variety of chiral molecules, including pyrrolidine derivatives. These methods avoid the use of metal catalysts and often proceed under mild reaction conditions with high enantioselectivity.

A prominent organocatalytic approach for the synthesis of substituted pyrrolidines is the Michael addition of aldehydes or ketones to nitroolefins, catalyzed by chiral secondary amines like proline and its derivatives beilstein-journals.orgbeilstein-journals.org. This reaction allows for the stereocontrolled formation of C-C bonds and the subsequent cyclization to afford highly functionalized pyrrolidines. For example, new pyrrolidine-based organocatalysts have been synthesized and successfully employed in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee beilstein-journals.orgbeilstein-journals.org.

The proline-catalyzed asymmetric aldol (B89426) reaction is another cornerstone of organocatalysis that can be applied to the synthesis of pyrrolidine precursors bohrium.comwikipedia.orgnih.govyoutube.com. The reaction between a ketone and an aldehyde, catalyzed by L-proline, generates a β-hydroxy ketone with high enantioselectivity. This product can then be further elaborated to form the pyrrolidine ring.

The following table provides examples of organocatalytic reactions used in the synthesis of pyrrolidine derivatives.

| Reaction Type | Catalyst | Reactants | Product Type | Reference(s) |

| Michael Addition | Chiral Pyrrolidine Derivative | Aldehyde, Nitroolefin | Substituted Pyrrolidine | beilstein-journals.orgbeilstein-journals.org |

| Aldol Reaction | L-Proline | Ketone, Aldehyde | β-Hydroxy Ketone | bohrium.comwikipedia.orgnih.govyoutube.com |

| Michael Addition | Organocatalyst | 4-Oxo-2-enoate, Nitroalkane | Pyrrolidine-3-carboxylic acid derivative | rsc.orgrsc.org |

Table 2: Organocatalytic Methods for Pyrrolidine Synthesis

Specific Reaction Mechanisms in Pyrrolidine Synthesis

The stereochemical outcome of organocatalytic reactions is governed by the specific mechanism through which the catalyst and substrates interact. In proline-catalyzed reactions, the formation of an enamine intermediate is a key step.

In the proline-catalyzed aldol reaction, proline reacts with a ketone to form a chiral enamine. This enamine then attacks the aldehyde in a stereoselective manner, dictated by the geometry of the transition state. Subsequent hydrolysis releases the β-hydroxy ketone product and regenerates the proline catalyst bohrium.comwikipedia.orgyoutube.com. The generally accepted mechanism involves a Zimmerman-Traxler-like transition state where the carboxylate group of proline plays a crucial role in orienting the substrates through hydrogen bonding, thereby controlling the stereoselectivity bohrium.com.

Similarly, in the organocatalytic Michael addition, the chiral secondary amine catalyst forms an enamine with the aldehyde donor. This enamine then adds to the nitroolefin acceptor from a specific face to avoid steric hindrance, leading to the formation of a new stereocenter. The resulting iminium ion is then hydrolyzed to afford the Michael adduct and regenerate the catalyst.

Synthesis of Propanoate Moiety and Esterification

Once the chiral 3-hydroxypyrrolidine core is synthesized, the final step is the introduction of the propanoate group through an esterification reaction. Several standard and advanced esterification methods can be employed for this transformation.

A common method for esterification is the reaction of the alcohol (3-hydroxypyrrolidine) with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride (B1165640). For instance, propionyl chloride can be used to introduce the propanoate group nih.gov. To prevent undesired side reactions at the secondary amine of the pyrrolidine ring, it is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, prior to esterification. The N-Boc-3-hydroxypyrrolidine can then be reacted with propionic anhydride or propionyl chloride in the presence of a base to yield the N-Boc-3-pyrrolidinyl propanoate.

The Mitsunobu reaction offers a mild and efficient alternative for the esterification of alcohols with inversion of stereochemistry beilstein-journals.org. This reaction utilizes triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. This method is particularly useful when a specific stereochemical outcome is desired. For example, the Mitsunobu reaction has been employed in the synthesis of pyrrolidine derivatives where an alcohol is converted to an ester with complete inversion of configuration nih.govgoogle.com.

Following the esterification, the protecting group on the pyrrolidine nitrogen is removed. In the case of a Boc group, this is typically achieved by treatment with a strong acid, such as hydrochloric acid or trifluoroacetic acid. This deprotection step not only liberates the secondary amine but also forms the corresponding hydrochloride salt, yielding the final product, 3-pyrrolidinyl propanoate hydrochloride.

The following table outlines common esterification methods for the synthesis of 3-pyrrolidinyl propanoate.

| Esterification Method | Reagents | Key Features | Reference(s) |

| Acylation with Acyl Chloride | N-Boc-3-hydroxypyrrolidine, Propionyl Chloride, Base | High reactivity, requires protection of the amine. | nih.gov |

| Acylation with Anhydride | N-Boc-3-hydroxypyrrolidine, Propionic Anhydride, Base | Milder than acyl chlorides, requires protection of the amine. | researchgate.net |

| Mitsunobu Reaction | 3-Hydroxypyrrolidine, Propionic Acid, PPh₃, DEAD/DIAD | Mild conditions, inversion of stereochemistry. | nih.govgoogle.combeilstein-journals.org |

Table 3: Esterification Methods for the Synthesis of 3-Pyrrolidinyl Propanoate

Formation of Hydrochloride Salt

The conversion of a free base, such as 3-pyrrolidinyl propanoate, into its hydrochloride salt is a common strategy in pharmaceutical chemistry to improve the compound's stability, solubility, and handling properties. The formation of the hydrochloride salt is typically achieved by treating a solution of the basic compound with hydrogen chloride.

Several methods can be employed for this transformation, each with its own advantages and disadvantages. The choice of method often depends on the scale of the reaction and the desired purity of the final product.

Aqueous Hydrochloric Acid: The use of aqueous hydrochloric acid is a straightforward method for preparing hydrochloride salts. google.com However, a significant drawback of this approach is the potential for lower yields due to the solubility of the hydrochloride salt in water. google.com Furthermore, if an anhydrous salt form is required, this method is often not suitable. google.com

Anhydrous Hydrogen Chloride Gas: To circumvent the issues associated with aqueous systems, anhydrous hydrogen chloride gas can be used. google.com This method involves bubbling the gas through a solution of the free base in an anhydrous aprotic solvent, such as diethyl ether. While effective, the use of gaseous hydrogen chloride on a large scale can necessitate specialized equipment and presents handling risks, leading to higher costs. google.com

HCl in an Organic Solvent: A more convenient alternative to using gaseous HCl is to employ a solution of HCl in an anhydrous organic solvent. This approach offers a balance of reactivity and ease of handling.

The general reaction for the formation of a hydrochloride salt from an amine-containing compound like 3-pyrrolidinyl propanoate is depicted below:

R-NH₂ + HCl → R-NH₃⁺Cl⁻

In the context of ester-containing molecules, care must be taken to avoid hydrolysis of the ester functionality, which can be catalyzed by the acidic conditions, especially in the presence of water.

A common laboratory practice for the formation of hydrochloride salts involves dissolving the free base in a suitable solvent and adding a stoichiometric amount of hydrochloric acid. The resulting salt often precipitates from the solution and can be isolated by filtration. In reactions that produce hydrogen chloride as a byproduct, such as the acylation of an amine with an acyl chloride, the amine reactant itself can act as a base to form the hydrochloride salt. wikipedia.org For instance, in the synthesis of amides from acyl chlorides, a tertiary amine like triethylamine (B128534) is often added as a base to neutralize the HCl formed, resulting in the formation of triethylamine hydrochloride. wikipedia.org

| Method | Advantages | Disadvantages |

| Aqueous HCl | Simple and straightforward. google.com | Lower yields due to product solubility in water; not suitable for anhydrous salt formation. google.com |

| Anhydrous HCl Gas | Produces anhydrous salt. google.com | Requires specialized equipment; handling risks; higher cost for large scale. google.com |

| HCl in Organic Solvent | Good balance of reactivity and ease of handling. | Requires careful selection of a compatible solvent. |

Synthetic Routes to Related Pyrrolidinyl Propanoate Structures

While a specific synthetic route for this compound is not extensively detailed in publicly available literature, the synthesis of structurally related compounds provides valuable insights into potential synthetic strategies. These analogues often share key structural features, and the methodologies for their preparation can be adapted for the synthesis of the target compound.

One such related compound is Methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride . chemscene.com The synthesis of this compound would likely involve the alkylation of a suitable pyrrolidine precursor with a methyl propanoate synthon or the esterification of a pyrrolidine-containing carboxylic acid.

Another relevant analogue is 3-Pyrrolidinol (B147423), 1,2-dimethyl-3-phenyl-, 3-propanoate, hydrochloride . cymitquimica.com This compound features a more substituted pyrrolidine ring. Its synthesis would likely begin with a pre-functionalized pyrrolidine ring, followed by esterification to introduce the propanoate group.

General synthetic strategies for substituted pyrrolidines often start from readily available precursors like proline and 4-hydroxyproline. nih.gov These chiral starting materials can be transformed through a variety of reactions, including reductions, condensations, and alkylations, to yield a wide range of pyrrolidine-containing molecules. nih.gov For instance, the reduction of proline using reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) yields (S)-prolinol, a versatile intermediate in the synthesis of many pyrrolidine-containing drugs. nih.gov

The synthesis of pyrrolidine derivatives can also be achieved through palladium-catalyzed hydroarylation of pyrrolines, which directly furnishes 3-substituted pyrrolidines. chemrxiv.org Another approach involves the Michael addition of a primary amine to an α,β-unsaturated ester, followed by cyclization. For example, the synthesis of 1-tert-butoxycarbonyl-3-pyrrolidone involves the Michael addition of ethyl glycinate (B8599266) to ethyl acrylate. google.com

Development of Efficient and Scalable Synthetic Protocols

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. Therefore, the development of efficient and scalable synthetic protocols is of paramount importance. A scalable route should ideally involve a minimal number of steps, utilize readily available and cost-effective starting materials, and employ reaction conditions that are safe and reproducible on a large scale.

Key considerations for developing scalable syntheses of pyrrolidine derivatives include:

Starting Material Selection: The choice of starting materials is crucial. For instance, synthetic approaches that commence from readily available and inexpensive materials are highly desirable. figshare.comnih.govnih.govresearchgate.net

Process Safety: The reagents and reaction conditions must be amenable to large-scale operations without posing significant safety risks. For example, avoiding the use of highly energetic reagents or reactions that generate large exotherms is preferred.

Purification: The purification of intermediates and the final product should be straightforward and avoid chromatographic methods, which are often not practical for large-scale production. Crystallization is a highly desirable purification technique at scale.

Research into the scalable synthesis of biologically relevant spirocyclic pyrrolidines has highlighted several effective strategies. figshare.comnih.govnih.govresearchgate.net These include optimizing existing literature methods and developing novel approaches to access multigram quantities of the target compounds. figshare.comnih.govnih.govresearchgate.net For example, one study identified and optimized a method based on the reaction of imines with allyl magnesium halide, followed by bromocyclization, for the synthesis of simple non-functionalized substrates. nih.gov

The development of scalable routes often involves a deep understanding of the reaction mechanism to identify and mitigate potential side reactions. Process optimization may involve systematically varying reaction parameters such as temperature, concentration, and catalyst loading to achieve the desired outcome.

Structure Activity Relationship Sar Studies of Pyrrolidine Propanoate Derivatives

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of a molecule is a crucial determinant of its interaction with biological targets. mdpi.com For pyrrolidine (B122466) derivatives, the non-planar, puckered nature of the five-membered ring allows for a range of conformations, a phenomenon often referred to as "pseudorotation". researchgate.netnih.govnih.gov This conformational flexibility enables the molecule to adopt an optimal orientation for binding to a receptor, influencing its efficacy and potency. mdpi.com

The specific conformation of the pyrrolidine ring can be influenced by the nature and position of substituents. For instance, the presence of a cis-4-CF3 substituent on a pyrrolidine scaffold has been shown to favor a pseudo-axial conformation of other groups, which can be the primary pharmacophore for its biological target. nih.gov The interplay between different conformations is a key aspect of understanding the molecule's biological activity, and a thorough conformational analysis is often a prerequisite for comprehending its behavior at the receptor level. mdpi.com

Stereochemical Influence on Pharmacological Profiles

Stereochemistry is a fundamental aspect of drug design and development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. researchgate.netnih.gov The stereogenicity of the carbon atoms in the pyrrolidine ring means that different stereoisomers can have varied spatial orientations of their substituents. researchgate.netnih.govnih.gov This, in turn, can lead to different binding modes to enantioselective proteins and receptors, resulting in distinct biological profiles. researchgate.netnih.govnih.gov

For example, studies on antiestrogen (B12405530) benzopyran derivatives have demonstrated that the stereospecific orientation of a 3-R-methylpyrrolidine group can significantly alter the binding mode within the hormone-binding pocket, leading to a pure estrogen receptor α antagonist. nih.gov This highlights how subtle changes in stereochemistry can dramatically impact the pharmacological outcome. The separation and study of individual enantiomers are therefore crucial for developing safer and more effective therapeutic agents. researchgate.netnih.gov

Rational Design of Analogues for Enhanced Activity and Selectivity

The rational design of analogues is a key strategy in medicinal chemistry to optimize the activity and selectivity of a lead compound. nih.govmdpi.com This process involves making targeted modifications to the molecular structure based on an understanding of its SAR. For pyrrolidine propanoate derivatives, this could involve altering substituents on the pyrrolidine ring or the propanoate chain to enhance interactions with the target receptor.

An integrated approach that combines rational design, molecular docking, synthesis, and in vitro evaluation can lead to the development of compounds with improved inhibitory potential. nih.govmdpi.com For instance, in the design of heterocyclic gamma-butyrobetaine analogs, it was found that a bulky, hydrophobic substituent at the gamma position enhances inhibitory activity, while esterification and increased polarity diminish it. mdpi.com Such findings provide a foundation for the future optimization and synthesis of more potent and selective compounds. nih.govmdpi.com

Substituent Effects on Pyrrolidine Ring and Propanoate Chain

The nature and position of substituents on both the pyrrolidine ring and the propanoate chain have a profound impact on the pharmacological activity of pyrrolidine propanoate derivatives. Structure-activity relationship studies have shown that even minor modifications can lead to significant changes in potency and selectivity.

For example, in a series of pyrrolidine-2,5-dione derivatives, the anticonvulsant activity was strongly influenced by the substituent at the 3-position of the pyrrolidine ring. nih.gov Specifically, a sec-butyl group at this position, combined with a 3-trifluoromethylphenylpiperazine fragment, was found to positively affect the anticonvulsant activity. nih.gov Similarly, for cathinone (B1664624) derivatives containing a pyrrolidine group, the length of the carbon chain on the α-carbon influences the affinity for dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov

Table 1: Effect of α-Carbon Chain Length on Transporter Affinity (Ki in µM)

| Compound | α-Carbon Chain | hDAT Ki (µM) |

| α-PPP | Methyl | 1.29 |

| α-PBP | Ethyl | 0.145 |

| α-PVP | Propyl | 0.0222 |

| α-PHP | Butyl | 0.016 |

| PV-8 | Pentyl | 0.0148 |

Data sourced from a study on substituted cathinones. nih.gov

Furthermore, substitutions on the phenyl ring of related compounds can also modulate activity. For instance, the addition of a 3,4-methylenedioxy group to α-PPP and α-PBP increased their affinity for certain transporters. nih.gov

Comparative SAR with Other Pyrrolidine-Containing Scaffolds

The pyrrolidine ring is a versatile scaffold found in a wide range of biologically active compounds. researchgate.netnih.gov Comparing the SAR of pyrrolidine propanoate derivatives with other pyrrolidine-containing scaffolds can provide valuable insights for drug design.

For example, pyroglutamic acid derivatives, which also feature a pyrrolidine ring, have been investigated as inhibitors of certain enzymes. nih.gov SAR studies on these compounds revealed that specific boronic acid and hydroxamic acid derivatives were the most active. nih.gov In another example, N-(2′-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized as potential antimicrobial agents, with their activity influenced by the presence of a hydrophobic phenyl ring and a cationic amino group. nih.gov

By examining the SAR across different families of pyrrolidine-containing compounds, medicinal chemists can identify common structural motifs and substituent patterns that are associated with desired biological activities. This comparative approach can guide the design of novel compounds with improved therapeutic properties.

Pharmacological and Biological Research on Pyrrolidine Propanoate Derivatives Preclinical Focus

In Vitro Biological Evaluations

In vitro studies are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular and molecular level. For pyrrolidine (B122466) derivatives, these evaluations typically involve a battery of assays to assess their interaction with specific biological targets and their effects on cellular functions.

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Pyrrolidine derivatives have been synthesized and evaluated as inhibitors of various enzymes implicated in disease. For instance, novel classes of pyrrolidine derivatives have been investigated for their inhibitory activity against enzymes like autotaxin (ATX), which is involved in inflammatory conditions and cancer. nih.gov In one study, boronic acid derivatives of pyrrolidine were identified as potent inhibitors of ATX, with IC₅₀ values as low as 35 nM. nih.gov

Other research has focused on enzymes relevant to metabolic diseases. Certain pyrrolidine derivatives have been designed to inhibit α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism. nih.gov By slowing glucose absorption, these compounds show potential for managing type-2 diabetes. nih.gov Furthermore, pyrrolidine-carboxamide derivatives have been identified as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key enzymes in cancer cell proliferation. nih.gov The most potent of these compounds demonstrated EGFR inhibition with an IC₅₀ value of 87 nM and CDK2 inhibition at 15 nM. nih.gov

Table 1: Examples of Enzyme Inhibition by Pyrrolidine Derivatives

| Compound Class | Target Enzyme | Representative IC₅₀ Value | Therapeutic Area |

|---|---|---|---|

| Pyrrolidine Boronic Acid Derivative | Autotaxin (ATX) | 35 nM | Inflammation, Cancer |

| Pyrrolidine-Carboxamide Derivative | EGFR | 87 nM | Cancer |

| Pyrrolidine-Carboxamide Derivative | CDK2 | 15 nM | Cancer |

| Pyrrolidine Derivative | α-Glucosidase | Varies | Diabetes |

Receptor Binding Studies

Receptor binding assays are used to determine the affinity and selectivity of a compound for a specific receptor. These studies are crucial for understanding a compound's mechanism of action and potential off-target effects. Pyrrolidine-based compounds have been extensively studied as ligands for various receptors.

For example, a series of pyrrolidine-based antagonists were developed for the endothelin (ET) receptors, specifically the ET(A) subtype which mediates vasoconstriction. nih.gov The lead compound, A-127722, was found to be a potent and ET(A)-selective antagonist, and further modifications to the pyrrolidine structure led to compounds with nearly 19,000-fold selectivity for the ET(A) receptor over the ET(B) receptor. nih.gov

In the field of neuroscience, pyrrolidine derivatives have been designed as antagonists for the histamine (B1213489) H₃ receptor, a target for various central nervous system disorders. nih.gov High-throughput screening and subsequent optimization led to the identification of clinical candidates like PF-03654746, which demonstrated high affinity for the human H₃ receptor. nih.gov Additionally, the binding of propofol, an anesthetic, has been studied in GABAA receptors, revealing distinct binding sites within the receptor complex that mediate its positive allosteric modulation. nih.gov

Cell-Based Assays

Following molecular target identification, cell-based assays are employed to evaluate a compound's activity in a more complex biological context. These assays can measure various cellular responses, including proliferation, apoptosis (programmed cell death), and cell cycle progression.

The antiproliferative activity of novel pyrrolidine derivatives has been assessed against numerous human cancer cell lines. bohrium.comnih.gov In one study, a series of pyrrolidine derivatives exhibited potent antiproliferative effects in HCT116 colon cancer cells, with compounds having trifluoromethyl (CF₃) substituents being particularly potent. bohrium.com Further investigation revealed that one of the most active compounds induced G0/G1 cell cycle arrest and apoptosis in a dose- and time-dependent manner. bohrium.com Similarly, pyrrolidine-carboxamide derivatives were evaluated against a panel of cancer cell lines including A-549 (lung), MCF-7 (breast), and HT-29 (colon), with one compound showing greater efficacy than the standard chemotherapy drug doxorubicin. nih.gov

Table 2: Antiproliferative Activity of Pyrrolidine Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Biological Effect |

|---|---|---|

| Substituted Pyrrolidines | HCT116 (Colon) | G0/G1 cell cycle arrest, Apoptosis |

| Pyrrolidine-Carboxamide | A-549 (Lung) | Inhibition of proliferation |

| Pyrrolidine-Carboxamide | MCF-7 (Breast) | Inhibition of proliferation |

| Pyrrolidine-Carboxamide | HT-29 (Colon) | Inhibition of proliferation |

In Vivo and Ex Vivo Preclinical Investigations (Mechanism-focused)

In vivo and ex vivo studies in animal models are critical for evaluating the pharmacological properties of a compound in a whole organism and confirming its mechanism of action before it can be considered for human trials.

Animal Models for Disease States

Animal models that mimic human diseases are essential for testing the efficacy of new therapeutic agents. Research on pyrrolidine derivatives often involves rodent models. For instance, in the development of histamine H₃ receptor antagonists, pharmacokinetic and pharmacodynamic profiles were evaluated in Sprague-Dawley rats and dogs. nih.gov These studies are designed to understand how the drug is absorbed, distributed, metabolized, and excreted, and to correlate drug exposure with its effect on the biological target. nih.gov

Evaluation of Target Engagement and Efficacy Markers

Target engagement biomarkers are molecular indicators that provide evidence that a drug has reached and interacted with its intended biological target in a living organism. nih.gov The application of these biomarkers is a key component of modern drug development, as it helps to determine the required dose and connects the drug's interaction with the target to its physiological effects. nih.gov For example, in the development of inhibitors for Methionine aminopeptidase (B13392206) 2 (MetAP2), a target for obesity, a pharmacodynamic assay was developed to measure the amount of inhibitor-bound MetAP2 in the blood. This target engagement data was then used to create models for predicting weight loss efficacy in both mice and humans. nih.gov While specific markers for 3-Pyrrolidinyl propanoate hydrochloride have not been reported, this approach exemplifies how target engagement would be assessed for novel pyrrolidine derivatives during preclinical development.

In Vitro–In Vivo Correlation Studies

In vitro-in vivo correlation (IVIVC) is a critical component in the pharmaceutical development of new chemical entities, including pyrrolidine propanoate derivatives. wjarr.comwjarr.com The primary goal of IVIVC is to establish a predictive relationship between in vitro properties, such as drug dissolution and release rates, and in vivo pharmacokinetic (PK) parameters like bioavailability. wjarr.comnih.gov A successful IVIVC model can serve as a surrogate for in vivo bioavailability studies, potentially reducing the need for extensive clinical testing and expediting the regulatory approval process. wjarr.comnih.gov

The development and validation of an IVIVC model are two essential stages. nih.gov For orally administered drugs, this often involves correlating the in vitro dissolution profile with the in vivo plasma concentration-time profile. For instance, in the development of extended-release formulations of propranolol (B1214883) hydrochloride, a hydrophilic matrix system was evaluated. researchgate.net The in vitro drug release was determined using USP apparatus I in a medium with varying pH to simulate the gastrointestinal tract. nih.gov In vivo studies in animal models, such as beagle dogs, provided the necessary plasma concentration data. researchgate.net By comparing the fraction of the drug dissolved in vitro to the fraction of the drug absorbed in vivo over time, a predictive model can be established. researchgate.net The validity of such a model is then tested using formulations with different release rates to assess its external predictability. researchgate.net A low percentage of prediction error for key pharmacokinetic parameters like Cmax (maximum plasma concentration) and AUC (area under the curve) indicates a valid and reliable IVIVC model. researchgate.net

For topically applied derivatives, IVIVC may correlate in vitro release testing (IVRT) with in vivo data from methods like tape stripping, which measures the amount of drug in the stratum corneum. nih.gov A successful correlation can predict clinical performance based on in vitro results. nih.gov

While specific IVIVC studies for this compound are not extensively documented in publicly available literature, the principles established for other compounds provide a clear framework for how such investigations would be conducted. The establishment of a meaningful IVIVC would be a significant step in the development of any pharmaceutical product containing this derivative.

Identification and Validation of Biological Targets

Identifying the specific biological molecules with which pyrrolidine propanoate derivatives interact is fundamental to understanding their mechanism of action. ontosight.ai The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds, and its derivatives have been shown to interact with a wide array of biological targets. researchgate.netnih.gov

Computational and experimental methods are employed for target identification and validation. ontosight.ai In silico approaches, such as molecular docking and network pharmacology, can predict potential targets by simulating the interaction between the compound and various proteins. mdpi.comnih.gov These computational predictions are then validated through experimental assays. ontosight.aimdpi.com

Pyrrolidine derivatives have been investigated for their activity against a range of targets, including:

Enzymes: Certain derivatives have shown inhibitory activity against matrix metalloproteinases (MMP-2 and MMP-9) and cyclooxygenase enzymes (COX-1 and COX-2). nih.govnih.gov Others have been studied as inhibitors of glycosidase, aldose reductase, and dipeptidyl peptidase-IV (DPP-IV), which are relevant in the context of metabolic diseases. nih.gov

Receptors: The ghrelin receptor, which is involved in appetite and metabolism, has been identified as a target for some pyrrolidine-based agonists. acs.org Additionally, various serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors are targeted by pyrrolidine-2,5-dione derivatives with potential antidepressant effects. researchgate.net The stereochemistry of substituents on the pyrrolidine ring can significantly influence the binding mode and biological profile at enantioselective protein targets like the estrogen receptor α (ERα). nih.gov

The validation of these targets involves demonstrating that the interaction of the compound with the target protein leads to a measurable biological effect. mdpi.com This can be achieved through in vitro assays that measure enzyme inhibition or receptor binding affinity, followed by cell-based assays to confirm the compound's effect on cellular pathways. nih.govmdpi.com

Table 1: Examples of Biological Targets for Pyrrolidine Derivatives

| Target Class | Specific Target | Type of Interaction | Potential Therapeutic Area |

|---|---|---|---|

| Enzyme | Matrix Metalloproteinases (MMP-2, MMP-9) | Inhibition | Oncology |

| Enzyme | Cyclooxygenase (COX-1, COX-2) | Inhibition | Inflammation, Pain |

| Enzyme | Dipeptidyl Peptidase-IV (DPP-IV) | Inhibition | Diabetes |

| Receptor | Ghrelin Receptor | Agonism | Cachexia, Muscle Wasting |

| Receptor | Serotonin Receptors (e.g., 5-HT1A) | Binding/Modulation | CNS Disorders |

| Receptor | Estrogen Receptor α (ERα) | Antagonism | Oncology (Breast Cancer) |

Metabolic Stability Studies

For pyrrolidine derivatives, metabolic instability can be a concern, particularly for compounds with hydroxyl groups that are susceptible to oxidation and conjugation reactions. nih.gov Researchers have explored various chemical modifications to enhance the metabolic stability of these compounds. For example, the introduction of a methyl group at the C-3 position of the pyrrolidine ring has been shown to confer better pharmacokinetic profiles due to steric hindrance that prevents metabolic breakdown. nih.gov

In a typical in vitro metabolic stability assay, the test compound is incubated with a liver S9 fraction in the presence of necessary cofactors like NADPH. nih.gov The concentration of the parent compound is measured over time to determine its rate of degradation. The results are often expressed as the metabolic half-life or the percentage of the parent compound remaining after a specific incubation period. researchgate.netnih.gov For instance, in a study of propan-2-one substituted tetrazolylalkanoic acids, nearly all compounds were found to be extensively metabolized to their corresponding alcohols by carbonyl reductases present in the rat liver S9 fraction. nih.gov

The data generated from these in vitro studies help in selecting compounds with favorable metabolic profiles for further in vivo evaluation and can guide the structural modifications needed to improve metabolic stability.

Table 2: Factors Influencing Metabolic Stability of Pyrrolidine Derivatives

| Structural Feature | Influence on Metabolic Stability | Rationale |

|---|---|---|

| Hydroxy Groups | Can decrease stability | Susceptible to oxidation and conjugation reactions nih.gov |

| Steric Hindrance (e.g., Methyl Group) | Can increase stability | Prevents metabolic enzymes from accessing the site of metabolism nih.gov |

Transport Mechanisms

For example, in the context of antimalarial drugs, the Pf multi-drug resistance 1 transporter (PfMDR1) has been identified as a potential mechanism of resistance to certain compounds. nih.gov An increased copy number of this transporter can lead to the efflux of the drug from its site of action, thereby reducing its efficacy. nih.gov While this is an example of a resistance mechanism, it highlights the importance of membrane transporters in the disposition of heterocyclic compounds.

The physicochemical properties of this compound, such as its size, charge, and lipophilicity, will be key determinants of its transport mechanisms. It may be a substrate for various uptake or efflux transporters, or it may cross membranes via passive diffusion. Preclinical studies to elucidate these mechanisms would typically involve in vitro assays using cell lines that overexpress specific transporters to determine if the compound is a substrate.

Computational Chemistry and Molecular Modeling in Pyrrolidinyl Propanoate Research

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics, are used to determine the electronic structure, geometry, and energy of molecules. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties. For 3-Pyrrolidinyl propanoate hydrochloride, such calculations could elucidate its optimal three-dimensional conformation, charge distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO). This information is fundamental to understanding its chemical behavior. Despite the utility of these methods, specific studies detailing the quantum chemical properties of this compound are not present in the current body of scientific literature.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In pharmaceutical research, this is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. A molecular docking study of this compound would involve simulating its interaction with the binding site of a specific protein. The results would be scored based on binding energy, providing a prediction of the ligand's affinity for the target. This can help in identifying potential therapeutic targets and in the rational design of more potent analogs. However, there are no published molecular docking studies specifically involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds. To perform a QSAR analysis for derivatives of 3-Pyrrolidinyl propanoate, a dataset of related compounds with measured biological activities would be required. Molecular descriptors (physicochemical properties) would be calculated for each compound, and a mathematical equation would be derived to correlate these descriptors with the observed activity. Such an analysis could guide the synthesis of new derivatives with potentially enhanced therapeutic effects. At present, no QSAR studies focused on this compound and its analogs have been reported.

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can be used to study the conformational changes of a ligand, its interaction with a protein, and the stability of the resulting complex. An MD simulation of this compound, either in solution or bound to a protein, would offer insights into its flexibility, how it explores different shapes, and the key interactions that stabilize its binding to a target. This information is valuable for understanding the mechanism of action at a molecular level. As with other computational methods, specific MD simulation studies on this compound are not available in the scientific literature.

In Silico Pharmacokinetic Predictions

In silico pharmacokinetic predictions use computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties. For this compound, these models could predict its oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. This would help in assessing its potential as a drug candidate before undertaking costly experimental studies. However, specific in silico pharmacokinetic predictions for this compound have not been published.

Advanced Structural Characterization of 3 Pyrrolidinyl Propanoate Hydrochloride

X-ray Crystallography for Absolute Configuration and Crystal Packing

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. For 3-Pyrrolidinyl propanoate hydrochloride, this methodology would provide critical insights into its solid-state conformation, the absolute configuration of any chiral centers, and the intricate network of intermolecular interactions that govern its crystal packing.

Single Crystal Structure Determination

The successful growth of single crystals of this compound would be the first step in its X-ray diffraction analysis. A solved crystal structure would yield precise information on bond lengths, bond angles, and torsion angles. This data would definitively establish the molecular geometry, including the conformation of the pyrrolidine (B122466) ring and the propanoate side chain. Furthermore, it would reveal the location of the hydrochloride counter-ion and its coordination to the protonated amine.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of materials science and pharmaceutical development. Studies in this area for this compound would involve systematic screening of crystallization conditions to identify any different polymorphs. Characterizing these forms would be essential to understanding how variations in crystal packing affect the compound's physical properties. Crystal engineering studies could then be employed to design new crystalline forms with desired properties by co-crystallizing it with other molecules.

Electron Density Determination

High-resolution X-ray diffraction experiments could be used to map the electron density distribution within the crystal lattice of this compound. This analysis provides a deeper understanding of the electronic structure and the nature of chemical bonding within the molecule. It allows for the quantification of electrostatic moments and provides insights into the reactivity and intermolecular interactions.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure and dynamics of molecules in various states. For this compound, a combination of spectroscopic techniques would be necessary to confirm its identity and provide detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra would be essential for the characterization of this compound.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine ring and the propanoate group. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants would provide information about the connectivity of atoms and the local electronic environment of each proton.

Similarly, a ¹³C NMR spectrum would display a unique signal for each carbon atom in a different chemical environment. The chemical shifts of these signals would help to identify the types of carbon atoms present (e.g., alkyl, ester carbonyl).

Without experimental spectra, a detailed analysis and the creation of data tables with chemical shifts and coupling constants for this compound is not possible.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Upon introduction into the GC-MS system, the hydrochloride salt would likely undergo in-situ conversion to its more volatile free base form, 3-pyrrolidinyl propanoate, in the heated injection port. The subsequent ionization of the molecule in the mass spectrometer, typically through electron ionization (EI), would generate a molecular ion peak ([M]⁺) corresponding to the mass of the free base. The fragmentation of this molecular ion would then produce a characteristic pattern of fragment ions.

Predicted Fragmentation Pattern:

The fragmentation of 3-pyrrolidinyl propanoate is expected to occur at the ester linkage and within the pyrrolidine ring, leading to several key fragment ions. The fragmentation of esters often involves the loss of the alkoxy group or the acyl group. chim.ludocbrown.infodocbrown.info For 3-pyrrolidinyl propanoate, this would involve cleavage of the C-O bond of the ester.

A primary fragmentation pathway would likely involve the formation of the acylium ion, [CH₃CH₂CO]⁺, with a mass-to-charge ratio (m/z) of 57. This is a common and often abundant fragment for propanoate esters. docbrown.info Another significant fragmentation would be the loss of the propionyl group to yield a fragment corresponding to the protonated 3-hydroxypyrrolidine.

Fragmentation of the pyrrolidine ring itself is also anticipated. Pyrrolidine and its derivatives are known to produce characteristic fragments. researchgate.nethmdb.canist.gov The molecular ion of pyrrolidine typically appears at m/z 71. nist.gov For 3-pyrrolidinyl propanoate, cleavage of the propanoate group would likely lead to fragments characteristic of the 3-hydroxypyrrolidine moiety. The mass spectrum of 3-pyrrolidinol (B147423) shows a molecular ion at m/z 87. nist.gov

An illustrative table of expected key fragment ions in the mass spectrum of 3-pyrrolidinyl propanoate is provided below.

| m/z | Proposed Fragment Ion | Structural Formula of Fragment |

| 143 | Molecular Ion [M]⁺ | [C₇H₁₃NO₂]⁺ |

| 114 | [M - C₂H₅]⁺ | [C₅H₈NO₂]⁺ |

| 86 | [M - COOCH₂CH₃]⁺ | [C₄H₈N]⁺ |

| 70 | [C₄H₈N]⁺ (from ring cleavage) | [C₄H₈N]⁺ |

| 57 | [CH₃CH₂CO]⁺ | [C₃H₅O]⁺ |

This table is illustrative and based on predicted fragmentation patterns.

Differential Scanning Calorimetry (DSC) for Crystalline Forms

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of materials, including the characterization of crystalline forms of pharmaceutical compounds. nih.gov A DSC thermogram provides information about melting point, enthalpy of fusion, and solid-state transitions, which are critical parameters for understanding the physical properties and stability of a substance. nih.govnih.gov

For this compound, a crystalline solid, DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at which this peak maximum occurs is the melting temperature (Tₘ), and the area under the peak corresponds to the enthalpy of fusion (ΔHբ), which is the energy required to melt the crystalline solid. nih.gov The shape and position of the melting endotherm can also provide insights into the purity of the sample.

While specific DSC data for this compound is not available in the surveyed literature, general observations for hydrochloride salts of small organic molecules and pyrrolidinium (B1226570) salts can offer an expected profile. nih.govnih.govresearchgate.netnih.govresearchgate.net Hydrochloride salts often exhibit relatively high melting points due to the ionic nature of the compound. nih.gov The thermal behavior of pyrrolidinium salts has been a subject of study, with their thermal stability being influenced by the nature of the anion. nih.govresearchgate.netnih.gov For instance, some pyrrolidinium salts with chloride anions have been shown to have decomposition temperatures in the range of 153-165 °C. researchgate.net

The DSC thermogram of this compound would be crucial in identifying and characterizing any potential polymorphs. Different crystalline forms (polymorphs) of a compound will have different crystal lattice energies and, consequently, will exhibit different melting points and enthalpies of fusion in their DSC thermograms. researchgate.net Should different crystalline forms of this compound exist, DSC would be a primary tool for their differentiation.

An illustrative data table summarizing the expected thermal events for a hypothetical crystalline form of this compound is presented below.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 150 - 160 | 162 | 100 - 150 |

| Decomposition | > 180 | - | - |

This table presents hypothetical data for illustrative purposes, as experimental DSC data for this compound was not found in the reviewed literature.

Analytical Method Development and Validation for 3 Pyrrolidinyl Propanoate Hydrochloride

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation, identification, and quantification of compounds. researchgate.net The development of a stability-indicating HPLC method is essential for resolving 3-Pyrrolidinyl propanoate hydrochloride from its potential impurities and degradation products. researchgate.net

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used in the pharmaceutical industry due to its versatility in analyzing a wide range of compounds. ijarsct.co.inresearchgate.net The development of an RP-HPLC method for this compound involves the systematic optimization of several chromatographic parameters to achieve the desired separation.

The process typically begins with the selection of a suitable stationary phase, such as a C8 or C18 column, which provides a non-polar surface for the separation of analytes based on their hydrophobicity. ijarsct.co.inresearchgate.net The mobile phase, usually a mixture of an aqueous component (like a phosphate (B84403) buffer to control pH) and a polar organic solvent (such as acetonitrile (B52724) or methanol), is then optimized. nih.gov Key parameters that are systematically adjusted include:

Mobile Phase Composition: The ratio of the organic solvent to the aqueous buffer is adjusted to control the retention time and resolution of the analyte.

pH of the Aqueous Phase: The pH can significantly affect the retention and peak shape of ionizable compounds like this compound.

Column Temperature: Temperature can influence selectivity and viscosity of the mobile phase. ijarsct.co.in

Flow Rate: The flow rate of the mobile phase impacts analysis time, resolution, and column pressure. ijarsct.co.in

Gradient Elution: For complex samples containing the active pharmaceutical ingredient (API) and multiple impurities, a gradient elution, where the mobile phase composition is changed over time, may be necessary to achieve adequate separation of all components. ijarsct.co.in

Table 1: Hypothetical RP-HPLC Optimization Parameters for this compound

| Parameter | Condition 1 | Condition 2 (Optimized) | Rationale for Change |

|---|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | C8, 150 x 4.6 mm, 5 µm | Improved peak shape and reduced analysis time. |

| Mobile Phase A | 0.1% Formic Acid in Water | 20mM KH2PO4, pH 3.0 | Better pH control for consistent retention. |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile provides good peak shape and lower UV cutoff. |

| Gradient | 5-95% B in 20 min | 10-80% B in 15 min | Optimized gradient to improve resolution between parent peak and impurities. |

| Flow Rate | 1.0 mL/min | 1.2 mL/min | Increased flow rate to shorten run time while maintaining resolution. |

| Column Temp. | 25°C | 30°C | Elevated temperature to improve peak symmetry and reduce backpressure. |

| Detection | 210 nm | 215 nm | Wavelength optimized for maximum absorbance of the analyte. |

Once an HPLC method is developed, it must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. researchgate.netijnrd.org Validation involves establishing documented evidence that the method provides reliable and consistent results. globalresearchonline.net The key validation parameters are:

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components. elementlabsolutions.com Specificity is often demonstrated through forced degradation studies and by analyzing a placebo mixture. nih.gov

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. globalresearchonline.net This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis. longdom.org

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is typically assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). researchgate.net

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often determined by applying the method to a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery. longdom.org

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.com Parameters that may be varied include pH of the mobile phase, column temperature, and flow rate. longdom.org

Table 2: Typical Acceptance Criteria for HPLC Method Validation

| Validation Parameter | Acceptance Criteria |

|---|---|

| Specificity | No interference from placebo or degradation products at the retention time of the analyte peak. |

| Linearity | Correlation coefficient (r²) ≥ 0.999. longdom.org |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Accuracy | Percent recovery typically between 98.0% and 102.0%. |

| Robustness | System suitability parameters (e.g., tailing factor, plate count) remain within acceptable limits; results are not significantly affected. |

Forced degradation, or stress testing, is a critical component of developing a stability-indicating analytical method. biomedres.usnih.gov These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products. nih.govpharmaguideline.com This helps to understand the degradation pathways of the molecule and ensures that the analytical method can separate the intact drug from any degradants that might form during storage. dphen1.com

For this compound, forced degradation would typically involve the following stress conditions:

Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures. pharmaguideline.com

Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures. pharmaguideline.com

Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂). nih.gov

Thermal Degradation: Exposing the solid drug or a solution to high temperatures. pharmaguideline.com

Photolytic Degradation: Exposing the drug to light, as specified in ICH guideline Q1B. pharmaguideline.com

The goal is to achieve a target degradation of approximately 5-20% of the active substance. researchgate.net The resulting stressed samples are then analyzed by the developed HPLC method to demonstrate that all degradation product peaks are adequately resolved from the main analyte peak. biomedres.us

Table 3: Summary of Forced Degradation Conditions

| Stress Condition | Typical Reagent/Condition | Duration | Purpose |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M to 1.0 M HCl, heated (e.g., 60°C) | Several hours to days | To identify acid-labile degradation products. pharmaguideline.com |

| Base Hydrolysis | 0.1 M to 1.0 M NaOH, heated (e.g., 60°C) | Several hours to days | To identify base-labile degradation products (e.g., ester hydrolysis). |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temp. | Several hours | To identify products susceptible to oxidation. |

| Thermal | Dry heat (e.g., 80-100°C) | Up to 48 hours | To assess the effect of heat on the solid drug substance. nih.gov |

| Photolytic | UV and visible light exposure (ICH Q1B) | Per guideline | To evaluate light sensitivity and potential photodegradation products. |

Radiotracer Synthesis and Evaluation for Biological Applications

Radiolabeled compounds, or radiotracers, are indispensable tools in drug development, allowing for the non-invasive, real-time visualization and quantification of biological processes in vivo. nih.govnih.gov

The synthesis of a radiotracer version of this compound would involve incorporating a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecule's structure. nih.gov The synthesis must be rapid, efficient, and result in a product with high radiochemical purity and molar activity. mdpi.com For example, if a suitable precursor is available, a ¹¹C-label could be introduced via methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. The entire synthesis, purification (typically via HPLC), and formulation process must be completed within a few half-lives of the radionuclide (20.4 minutes for ¹¹C). mdpi.com

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that detects the gamma rays emitted from the annihilation of positrons from the radiotracer. researchgate.netyoutube.com A PET scan can provide quantitative information on the biodistribution, pharmacokinetics, and target engagement of a drug. nih.gov

If a radiolabeled version of this compound were developed, it could be used in preclinical and clinical PET studies to:

Assess Brain Penetration: Determine if the compound crosses the blood-brain barrier and quantify its concentration in the central nervous system.

Investigate Biodistribution: Map the uptake and clearance of the compound in various organs and tissues throughout the body. nih.gov

Target Occupancy Studies: Measure the extent to which the compound binds to its intended biological target (e.g., a receptor or enzyme) at different dose levels. nih.gov

Pharmacokinetic Modeling: Provide data to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the drug in a living system.

Metabolite Extraction Method Development

Understanding a drug's metabolism is crucial for evaluating its efficacy and safety. The development of methods to extract potential metabolites of this compound from biological matrices (e.g., plasma, urine, tissue homogenates) is a prerequisite for their identification and quantification. Common extraction techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to a biological sample to denature and precipitate proteins, leaving the drug and its metabolites in the supernatant.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous biological sample and an organic solvent). The pH of the aqueous phase can be adjusted to optimize the extraction of acidic, basic, or neutral metabolites.

Solid-Phase Extraction (SPE): A more selective technique where the sample is passed through a cartridge containing a solid sorbent. science.gov The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., reversed-phase, normal-phase, ion-exchange) depends on the physicochemical properties of the metabolites.

Following extraction, the samples are typically analyzed by a sensitive analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structures of the metabolites.

Table 4: Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Primary subject of the article |

| Acetonitrile | Organic solvent in HPLC mobile phase nih.gov |

| Methanol | Organic solvent in HPLC mobile phase nih.gov |

| Formic Acid | Mobile phase additive for pH control |

| Potassium Dihydrogen Phosphate (KH2PO4) | Component of HPLC buffer solution nih.gov |

| Hydrochloric Acid (HCl) | Stress agent for acid hydrolysis pharmaguideline.com |

| Sodium Hydroxide (NaOH) | Stress agent for base hydrolysis pharmaguideline.com |

| Hydrogen Peroxide (H₂O₂) | Stress agent for oxidation nih.gov |

| [¹¹C]Methyl Iodide | Radiosynthethic precursor for ¹¹C-labeling |

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of pyrrolidine (B122466) derivatives is a cornerstone of medicinal chemistry, with ongoing efforts to develop more efficient, stereoselective, and environmentally benign methods. mdpi.com Future research will likely focus on moving beyond traditional multi-step reactions, which often begin with precursors like proline or 4-hydroxyproline, towards more innovative strategies. mdpi.com

One promising direction is the use of metal-catalyzed reactions, such as palladium-catalyzed alkene hydroarylation, which can create 3-aryl pyrrolidines in a single step. chemrxiv.org Another area of exploration involves organocatalytic enantioselective reactions, like the Michael addition of nitroalkanes to specific enoates, which can produce highly enantiomerically enriched pyrrolidine-3-carboxylic acids. rsc.org These advanced methods offer the potential for greater structural diversity and stereochemical control, which are critical for developing potent and selective drug candidates. mdpi.com The goal is to devise synthetic routes that are not only efficient but also adaptable for creating extensive libraries of analogs for structure-activity relationship (SAR) studies.

Design of Multi-Target Directed Ligands (MTDLs) based on Pyrrolidinyl Propanoate Scaffold

Complex multifactorial diseases, such as neurodegenerative disorders, often involve multiple pathogenic pathways, making single-target drugs potentially insufficient. jocpr.comnih.gov The development of Multi-Target Directed Ligands (MTDLs) represents a paradigm shift, aiming to modulate several disease-related targets simultaneously with a single molecule. jocpr.commdpi.com This approach can offer improved efficacy and reduce the potential for drug-drug interactions associated with polypharmacy. jocpr.com

Table 1: Key Concepts in MTDL Design

| Design Aspect | Description | Relevance to Pyrrolidinyl Propanoate Scaffold |

|---|---|---|

| Target Selection | Identifying multiple, relevant biological targets involved in a disease's pathology. jocpr.com | The scaffold can be functionalized to interact with targets like cholinesterases, monoamine oxidases, and protein aggregation pathways. nih.gov |

| Pharmacophore Integration | Combining distinct molecular fragments that bind to the selected targets into one molecule. jocpr.com | The pyrrolidine ring serves as a core structure onto which different active moieties can be attached. |

| Linker Design | Optimizing the spacer that connects the pharmacophores to ensure proper binding and favorable pharmacokinetic properties. jocpr.com | The propanoate side chain can be modified or used as part of a linker system to achieve optimal target engagement. |

Advanced Computational Modeling for Predictive Research

Computational methods are indispensable in modern drug discovery for accelerating the design and optimization of new therapeutic agents. nih.gov These in silico techniques allow researchers to predict the properties of molecules before they are synthesized, saving significant time and resources. nih.gov

For derivatives of 3-pyrrolidinyl propanoate hydrochloride, advanced computational modeling can be applied in several ways:

Molecular Docking: This technique predicts how a ligand (the drug molecule) binds to the active site of a target protein. researchgate.netrsc.org Docking studies can help rationalize structure-activity relationships and guide the design of derivatives with improved binding affinity and selectivity. jptcp.comnih.gov For example, docking can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for a compound's activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By analyzing a dataset of known pyrrolidine derivatives and their activities, QSAR models can be developed to predict the potency of new, unsynthesized analogs. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov A pharmacophore model derived from active pyrrolidinyl propanoate analogs can be used to screen virtual libraries of compounds to identify new potential hits.

These computational approaches enable a more rational and focused drug design process, increasing the probability of success in identifying promising new drug candidates. nih.gov

Development of Advanced Analytical Techniques for Complex Matrices

The ability to accurately detect and quantify a compound and its metabolites in complex biological matrices, such as blood, plasma, or tissue, is fundamental for preclinical and clinical research. Future research in this area will focus on developing highly sensitive and selective analytical methods for this compound and its derivatives.

Given the chiral nature of many pyrrolidine compounds, chiral separation techniques are of paramount importance. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for separating enantiomers. jiangnan.edu.cnwvu.edu Capillary electrophoresis (CE) offers a powerful alternative, particularly for charged and polar compounds, where a chiral selector is added to the running buffer to achieve separation. wvu.edu

Recent advances focus on coupling these separation techniques with mass spectrometry (MS). jiangnan.edu.cn Liquid chromatography-mass spectrometry (LC-MS) provides not only high sensitivity for detecting low concentrations of the analyte but also structural information for metabolite identification. mdpi.com The development of novel chiral derivatizing reagents can further enhance the separation and detection of enantiomers by MS. acs.org The ongoing goal is to create robust, high-throughput analytical methods that can be applied to complex biological samples to support pharmacokinetic and metabolism studies. jiangnan.edu.cn

Integration of Omics Technologies in Mechanistic Studies

To fully understand the biological effects and mechanism of action of this compound, a systems-level approach is necessary. frontiersin.org Omics technologies, which provide a global profile of different types of biological molecules, are central to this approach. nih.gov The integration of multiple omics datasets (multi-omics) can offer a comprehensive picture of how a compound perturbs biological systems. nih.govnih.gov

Key omics technologies and their applications include:

Proteomics: This is the large-scale study of proteins. cardioschool.org By comparing the proteome of cells or tissues before and after treatment with a compound, researchers can identify proteins whose expression levels or post-translational modifications have changed. mdpi.com This can reveal the cellular pathways and networks affected by the drug. nih.gov

Metabolomics: This involves the comprehensive analysis of small molecules (metabolites) within a biological system. cardioschool.org Metabolomics can identify changes in metabolic pathways, such as propanoate metabolism, providing insights into the biochemical effects of the compound. researchgate.netcreative-proteomics.com

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, revealing how the compound alters gene expression. mdpi.com

By integrating data from proteomics, metabolomics, and transcriptomics, researchers can build detailed models of a drug's mechanism of action. nih.govmdpi.com This systems biology approach helps to identify not only the primary targets but also off-target effects and potential biomarkers for efficacy. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for 3-pyrrolidinyl propanoate hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves catalytic asymmetric hydrogenation of precursor esters. For example, Ru catalysts (e.g., Ru[(S)-MeO-BIPHEP]Br₂) enable dynamic kinetic resolution (DKR) to achieve high diastereoselectivity in stereogenic center formation . Key parameters include:

- Catalyst loading : 0.5–2 mol% for cost efficiency.

- Temperature : 25–50°C to balance reaction rate and enantiomeric excess.

- Substrate purity : ≥95% to minimize side reactions.

Propionic anhydride or ester derivatives are typical starting materials, with purification via recrystallization (e.g., ethanol/water mixtures) .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR : Compare H and C spectra with reference data (e.g., δ 1.2–2.8 ppm for pyrrolidinyl protons; δ 170–175 ppm for ester carbonyl) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 207.1 for C₈H₁₄NO₂·HCl) .

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. What storage conditions are critical for maintaining the stability of this compound?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .

- Humidity : Use desiccants (e.g., silica gel) to maintain <30% relative humidity.

- Light Sensitivity : Protect from UV exposure using amber glass or opaque packaging .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved and quantified?

Methodological Answer:

Q. What strategies are effective for analyzing degradation products or synthetic impurities in this compound?

Methodological Answer:

Q. How can researchers assess the pharmacological activity of this compound in vitro?

Methodological Answer: